3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis and Structural Characterization : A study by Sagar, Yathirajan, Rathore, and Glidewell (2018) examined closely related benzamides, including compounds similar to the chemical . These compounds were synthesized and structurally characterized, revealing various molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).
Anticancer Activity
- Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, showing significant anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
Theoretical and Computational Studies
- Microwave-Assisted Synthesis and Theoretical Studies : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds, complemented by theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Morgan et al. (1990) studied N-substituted benzamides and their impact on cardiac electrophysiology, revealing their potential as selective class III agents (Morgan et al., 1990).
Antimicrobial Screening
- Synthesis for Antimicrobial Screening : Jagtap et al. (2010) synthesized novel benzothiazole and sulphonamide compounds, including fluoro-substituted variants, and evaluated them for antimicrobial activities (Jagtap et al., 2010).
Anti-Inflammatory and Anti-Cancer Agents
- Synthesis as Anti-Inflammatory and Anti-Cancer Agents : Gangapuram and Redda (2009) synthesized novel benzamide/benzene sulfonamides with potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Anti-Tubercular Activity
- Evaluation for Anti-Tubercular Activity : Dighe et al. (2012) synthesized benzamide and sulfonamide compounds and screened them for anti-tubercular activity (Dighe et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The inhibition of CK2 and GSK3β by the compound affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by CK2 and GSK3β . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby potentially inhibiting tumor growth .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the inhibition of tumor growth, given PTEN’s role as a tumor suppressor .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, causing its deactivation . The compound’s presence can inhibit both kinases simultaneously, preventing PTEN deactivation more efficiently .
Cellular Effects
The compound’s interaction with CK2 and GSK3β enzymes influences cell function by affecting the phosphorylation status of PTEN, a key player in cell signaling pathways . This can impact gene expression and cellular metabolism, as PTEN is known to play a crucial role in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the CK2 and GSK3β enzymes . By inhibiting these enzymes, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-5-10-18-19(11-13)29-21(23-18)24-20(26)14-3-2-4-16(12-14)25-30(27,28)17-8-6-15(22)7-9-17/h2-4,6-9,12-13,25H,5,10-11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFCKPZEVFOLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.